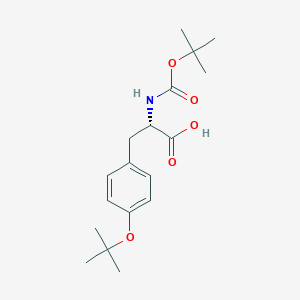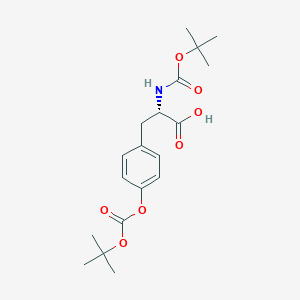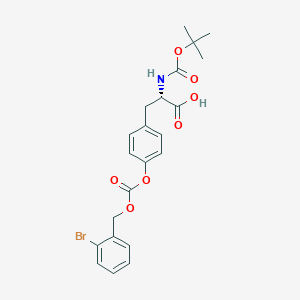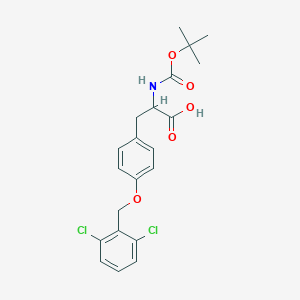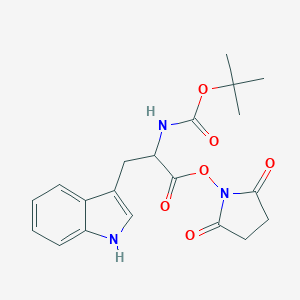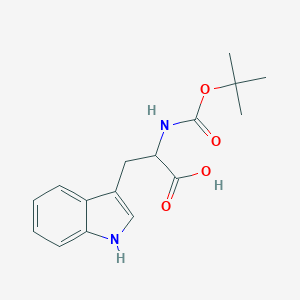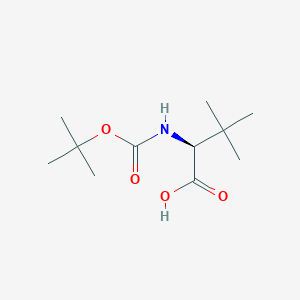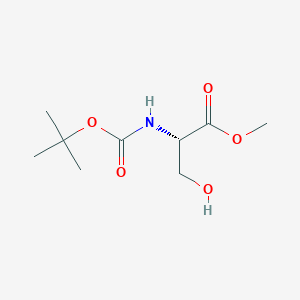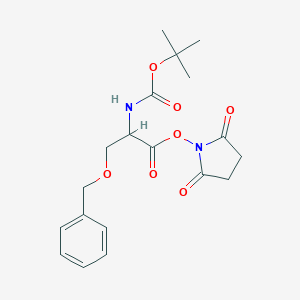
(S)-甲基 6-氨基-2-((叔丁氧羰基)氨基)己酸酯
描述
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound with the empirical formula C12H25ClN2O4 . It is also known as “Boc-Lys-OMe.HCl” and "N-Boc-Lys-OtBu Hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” can be represented by the SMILES string [H]Cl.O=C(OC)C@HNC(OC©©C)=O . The InChI code for the compound is 1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 . The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a solid compound . It has a molecular weight of 296.79 g/mol . The compound has 3 hydrogen bond donors .
科学研究应用
Cancer Research
Boc-Lys-OMe is used as a model of the amino acid lysine in cancer research. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo by blocking the formation of peptide bonds between amino acids, which stops the production of proteins vital for cell division .
Peptide Synthesis
This compound serves as a precursor in the synthesis of peptides, such as diethylene triamine pentaacetic acid (DTPA) containing peptides, which have applications in medical imaging and radiotherapy .
Chemical Warfare Agent Detection
Boc-Lys-OMe is used to develop ferrocene-amino acid conjugates, which are utilized in sensors for detecting chemical warfare agents (CWA) .
Synthesis of Amphiphilic Derivatives
It is involved in the synthesis of a novel class of lysine-based cationic amphiphilic derivatives, which have potential applications in drug delivery systems due to their ability to combine several hydroxyl functions and aliphatic chains .
Protein Bioconjugation
The compound is used for residue-selective bioconjugation of native proteins, which is a method to label proteins and probe biological processes both in vitro and in living systems .
Photo-Crosslinking Studies
Boc-Lys-OMe is employed in photo-crosslinking studies to capture protein-protein interactions, which is crucial for understanding complex biological processes and developing therapeutic interventions .
Synthesis of Methylated Peptides
It serves as a building block for the synthesis of methylated peptides, which are used in various research applications including the study of epigenetic modifications .
Charge-Based PNA Backbone Synthesis
The compound is used in synthesizing optically pure gamma-PNA backbones with different charges (positive, negative, neutral), which are important for peptide nucleic acid (PNA) research and potential therapeutic applications .
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
属性
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNVLLIWJWEKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-L-Lysine methyl ester frequently used in peptide synthesis?
A1: Boc-L-Lysine methyl ester is favored in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group selectively protects the α-amino group of lysine, allowing for controlled peptide bond formation at the carboxylic acid group. The Boc group can be easily removed under mildly acidic conditions without affecting the newly formed peptide bond. [, ]
Q2: Can you provide an example of Boc-L-Lysine methyl ester's role in synthesizing a specific molecule?
A2: Certainly. In the total synthesis of nannochelin A, a siderophore with potential biological activity, Boc-L-Lysine methyl ester plays a key role. [] Researchers utilized a tandem oxidation-acylation reaction on the N'-amino group of Boc-L-Lysine methyl ester. This facilitated the subsequent coupling with citric acid, a crucial step in constructing the nannochelin A framework. []
Q3: What makes the linker strategy described in one of the papers unique for solid-phase peptide synthesis?
A3: A novel linker strategy utilizing Boc-L-Lysine methyl ester attached to a resin via its side-chain allowed for peptide chain extension from the α-amino end of lysine. [] The key advantage lies in the linker's sensitivity to palladium acetate–ammonium formate-based transfer hydrogenolysis. This mild method cleaves the peptide from the resin without disrupting common protecting groups used in peptide synthesis. []
Q4: Are there any examples of Boc-L-Lysine methyl ester being used in the development of bioactive molecules beyond peptides?
A4: While primarily known for peptide synthesis, one study explored the reactivity of a potent mycotoxin, Sporidesmin A, for developing immunogenic conjugates. [] Although not directly using Boc-L-Lysine methyl ester, the study highlights the potential of modifying natural products like Sporidesmin A with amino acid derivatives, potentially opening avenues for using Boc-L-Lysine methyl ester in similar endeavors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

